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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B15606186 Get Quote

Aplaviroc Pharmacokinetics Technical Support
Center
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals studying the

nonlinear pharmacokinetics of Aplaviroc.

Frequently Asked Questions (FAQs)
Q1: Why does Aplaviroc exhibit nonlinear pharmacokinetics?

Aplaviroc's nonlinear pharmacokinetics are primarily attributed to its metabolism. The drug is

predominantly metabolized by the Cytochrome P450 3A (CYP3A) enzyme system in the liver,

with some minor involvement of CYP2C19[1]. At higher concentrations, these metabolic

pathways can become saturated. When metabolic enzymes are saturated, a further increase in

the dose of Aplaviroc leads to a disproportionately larger increase in plasma concentration

and exposure (AUC), as the clearance of the drug does not increase proportionally with the

dose. This saturation of metabolic pathways is a common cause of nonlinear pharmacokinetics.

Q2: There are conflicting reports on the dose-proportionality of Aplaviroc. Can you clarify?

There are indeed some seemingly conflicting reports. Studies in healthy volunteers have

suggested dose-proportional pharmacokinetics in the 200-800 mg twice-daily (BID) dose
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range[1][2]. However, a study in HIV-infected patients receiving Aplaviroc in combination with

other antiretroviral agents demonstrated nonlinear pharmacokinetics and high interpatient

variability[3][4].

This discrepancy may arise from several factors:

Patient Population: The pharmacokinetics of a drug can differ between healthy volunteers

and a patient population due to disease-related physiological changes or co-morbidities.

Concomitant Medications: The study in HIV-infected patients involved co-administration with

lopinavir/ritonavir, which are known inhibitors of CYP3A4[3][4]. This inhibition of Aplaviroc's

primary metabolic pathway would significantly alter its pharmacokinetics and could unmask

or exacerbate its nonlinear characteristics.

Underlying Variability: The high intersubject variability in Aplaviroc's pharmacokinetics could

make it challenging to definitively characterize the dose-response relationship, with linearity

being apparent under some conditions but not others[1][3][4].

Q3: What causes the high interpatient variability in Aplaviroc exposure?

High interpatient variability in the plasma area under the curve (AUC) of Aplaviroc has been

consistently reported[1][3][4]. This variability is likely due to a combination of factors:

Genetic Polymorphisms: Genetic variations in CYP3A enzymes can lead to significant

differences in metabolic activity among individuals, resulting in varied drug exposure.

Drug-Drug Interactions: As Aplaviroc is a sensitive CYP3A substrate, its exposure is

significantly affected by co-administered drugs that inhibit or induce this enzyme system[5]

[6].

Transporter Activity: Aplaviroc is a substrate and inhibitor of the organic anion transport

protein 1B1 (OATP1B1), which is involved in its uptake into the liver[1]. Variations in the

activity of this and other transporters could contribute to variability in its distribution and

elimination.

Food Effects: The bioavailability of Aplaviroc is significantly increased when administered

with moderate to high-fat meals, and variations in diet and timing of administration relative to

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1885134/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.researchgate.net/publication/23987670_Antiviral_activity_and_safety_of_aplaviroc_a_CCR5_antagonist_in_combination_with_lopinavirritonavir_in_HIV-infected_therapy-naive_patients_Results_of_the_EPIC_study_CCR100136
https://pubmed.ncbi.nlm.nih.gov/19200175/
https://www.researchgate.net/publication/23987670_Antiviral_activity_and_safety_of_aplaviroc_a_CCR5_antagonist_in_combination_with_lopinavirritonavir_in_HIV-infected_therapy-naive_patients_Results_of_the_EPIC_study_CCR100136
https://pubmed.ncbi.nlm.nih.gov/19200175/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://www.researchgate.net/publication/23987670_Antiviral_activity_and_safety_of_aplaviroc_a_CCR5_antagonist_in_combination_with_lopinavirritonavir_in_HIV-infected_therapy-naive_patients_Results_of_the_EPIC_study_CCR100136
https://pubmed.ncbi.nlm.nih.gov/19200175/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://www.researchgate.net/publication/23987670_Antiviral_activity_and_safety_of_aplaviroc_a_CCR5_antagonist_in_combination_with_lopinavirritonavir_in_HIV-infected_therapy-naive_patients_Results_of_the_EPIC_study_CCR100136
https://pubmed.ncbi.nlm.nih.gov/19200175/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16638741/
https://hivclinic.ca/main/drugs_interact_files/CCR5-int_old%20drugs.pdf
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://www.benchchem.com/product/b15606186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


meals can contribute to pharmacokinetic variability[2].

Q4: How do CYP3A4 inhibitors and inducers affect Aplaviroc's pharmacokinetics?

Aplaviroc's plasma concentrations are highly sensitive to drugs that modulate CYP3A4

activity.

CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors, such as ritonavir,

dramatically increases Aplaviroc exposure. For example, repeat-dose co-administration with

lopinavir/ritonavir increased the Aplaviroc AUC by 7.7-fold[2].

CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as efavirenz,

can significantly decrease Aplaviroc exposure. Studies have shown that efavirenz can

reduce the AUC of Aplaviroc by 57%[6].

These interactions are critical considerations in a clinical setting and in the design of in vivo

experiments.

Troubleshooting Guides
Problem: My in vivo pharmacokinetic data shows much higher exposure (AUC) than predicted

from my in vitro metabolism studies.

Possible Causes and Solutions:

Saturated Metabolic Pathways: Your in vitro system (e.g., human liver microsomes) may not

have reached saturation at the substrate concentrations tested. The higher doses used in

vivo may have saturated the CYP3A-mediated metabolism, leading to decreased clearance

and a disproportionate increase in exposure.

Troubleshooting Step: Re-run your in vitro metabolism assays over a wider range of

Aplaviroc concentrations to determine the Michaelis-Menten constant (Km) and maximum

velocity (Vmax). This will help you model the saturable kinetics.

Inhibition of Metabolism: Was Aplaviroc co-administered with other compounds in your in

vivo study? These compounds may be inhibiting CYP3A enzymes.
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Troubleshooting Step: Conduct a CYP3A4 inhibition assay with the co-administered

compounds to assess their potential for a drug-drug interaction.

Transporter-Mediated Uptake: The high concentration of Aplaviroc in the liver is facilitated

by transporters like OATP1B1[1]. If this uptake process is saturated, it could lead to higher

plasma concentrations. Standard in vitro metabolism assays may not account for this.

Troubleshooting Step: Use an in vitro system that incorporates transporter activity, such as

sandwich-cultured human hepatocytes, to get a more accurate prediction of hepatic

clearance.

Problem: I am observing high variability in my animal pharmacokinetic studies.

Possible Causes and Solutions:

Genetic Variability in Animal Models: Just like in humans, outbred animal strains can have

significant genetic variability in their drug-metabolizing enzymes.

Troubleshooting Step: Consider using an inbred animal strain to reduce genetic variability.

Ensure that all animals are of the same age, sex, and health status.

Food Effects: The timing and composition of food intake can significantly impact the

absorption of Aplaviroc[2].

Troubleshooting Step: Standardize the feeding schedule for all animals in the study.

Typically, animals are fasted overnight before drug administration.

Dosing Accuracy: Inconsistent dosing can be a major source of variability.

Troubleshooting Step: Ensure accurate and consistent administration of the dosing

formulation. For oral dosing, check for any regurgitation.

Data Presentation
Table 1: Pharmacokinetic Parameters of Aplaviroc in HIV-Infected Patients (EPIC and

ASCENT Studies)
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Study Dosing Regimen
Geometric Mean
AUC0–24 (ng·h/mL)

Coefficient of
Variation (%)

EPIC 200 mg BID 2,006 97

EPIC 400 mg BID 6,065 76

EPIC 800 mg QD 5,840 147

ASCENT 600 mg BID 2,101 49

ASCENT 800 mg BID 3,413 95

Data sourced from Nichols et al., 2008[1]. Note the greater than proportional increase in AUC

when the dose is increased from 200 mg BID to 400 mg BID in the EPIC study, indicative of

nonlinear pharmacokinetics.

Table 2: Effect of Co-administered Drugs on Aplaviroc Pharmacokinetics

Co-administered
Drug

Effect on Aplaviroc
AUC

Fold Change Reference

Lopinavir/Ritonavir Increase 7.7 [2]

Efavirenz Decrease 0.43 (57% decrease) [6]

Experimental Protocols
1. Protocol: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the potential of a test compound to inhibit the CYP3A4-mediated

metabolism of Aplaviroc.

Materials: Human liver microsomes (HLM), Aplaviroc, test compound, NADPH regenerating

system, and a positive control inhibitor (e.g., ketoconazole).

Procedure:

Pre-incubate HLM with the test compound or positive control at various concentrations.
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Initiate the metabolic reaction by adding Aplaviroc and the NADPH regenerating system.

Incubate for a specified time at 37°C.

Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

Analyze the formation of Aplaviroc metabolites using LC-MS/MS.

Calculate the IC50 value for the test compound.

2. Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Aplaviroc and identify potential

involvement of efflux transporters like P-glycoprotein (P-gp).

Materials: Caco-2 cells cultured on permeable supports, Aplaviroc, and a P-gp inhibitor

(e.g., verapamil).

Procedure:

Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a

polarized monolayer.

Assess monolayer integrity using TEER (Transepithelial Electrical Resistance)

measurement.

For apical-to-basolateral (A-B) permeability, add Aplaviroc to the apical chamber and

sample from the basolateral chamber over time.

For basolateral-to-apical (B-A) permeability, add Aplaviroc to the basolateral chamber

and sample from the apical chamber.

To assess P-gp involvement, repeat the permeability assays in the presence of a P-gp

inhibitor.

Quantify Aplaviroc concentrations using LC-MS/MS and calculate the apparent

permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2

suggests the involvement of active efflux.
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Caption: Metabolic pathway of Aplaviroc.
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Observation:
Nonlinear PK or High Variability

in Aplaviroc Exposure
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Action: Conduct in vitro metabolism
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No
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Action: Use transporter-expressing
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Caption: Workflow for investigating Aplaviroc's nonlinear PK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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